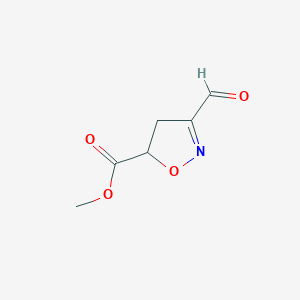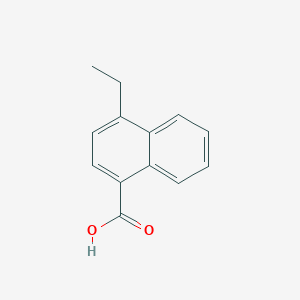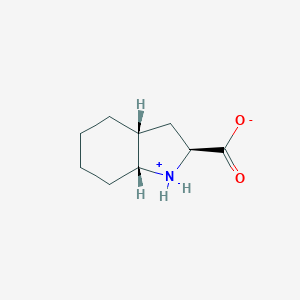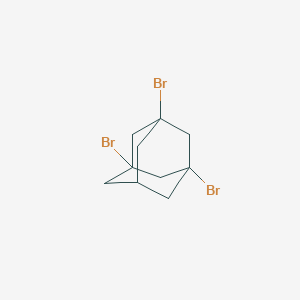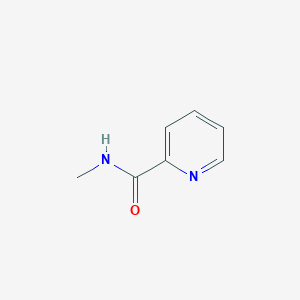
N-méthylpyridine-2-carboxamide
Vue d'ensemble
Description
N-methylpyridine-2-carboxamide, also known as N-methylpyridine-2-carboxamide, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-methylpyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methylpyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche épigénétique
La N-méthylpicolinamide a été identifiée comme un inhibiteur puissant et sélectif du deuxième domaine bromodomaine (BD2) des protéines Bromo et Extra Terminal Domain (BET) . Cette spécificité est cruciale dans la recherche épigénétique, car elle permet aux scientifiques d'étudier le rôle de BD2 dans l'expression des gènes sans les effets toxicologiques associés aux inhibiteurs pan-BET. La capacité du composé à interagir sélectivement avec BD2 peut aider à comprendre les mécanismes épigénétiques sous-jacents à diverses maladies et peut conduire au développement de thérapies ciblées.
Développement antimicrobien
Les analogues structuraux de la N-méthylpicolinamide se sont avérés prometteurs pour lutter contre les bactéries résistantes aux antibiotiques . La recherche sur les analogues de la N-(4-méthylpyridin-2-yl) thiophène-2-carboxamide a démontré une efficacité contre les souches d'Escherichia coli productrices de β-lactamases à spectre élargi. Cette application est importante pour répondre à la préoccupation croissante de la résistance aux antibiotiques et pour développer de nouvelles classes d'antimicrobiens.
Recherche sur le cancer
Les dérivés de la N-méthylpicolinamide ont été explorés pour leur potentiel à inhiber la croissance de divers types de cellules cancéreuses. Des études précliniques suggèrent que ces composés peuvent interférer avec la prolifération des cellules cancéreuses, offrant une nouvelle voie pour la recherche sur le traitement du cancer. L'accent mis sur le cancer du poumon, du sein et du côlon met en évidence la pertinence du composé dans certaines des formes les plus courantes et les plus difficiles de la maladie.
Amélioration de la solubilité des médicaments
En chimie médicinale, la solubilité des composés est un facteur critique pour le développement de médicaments. La N-méthylpicolinamide a été utilisée pour améliorer la solubilité aqueuse des ligands des domaines bromodomaines BET . Cette amélioration de la solubilité peut avoir un impact significatif sur la pharmacocinétique et la biodisponibilité des médicaments potentiels, faisant de la N-méthylpicolinamide un outil précieux dans la formulation des médicaments.
Études d'amarrage moléculaire
Les analogues du composé ont été utilisés dans des études d'amarrage moléculaire pour comprendre leur interaction avec les enzymes bactériennes . Ces études sont essentielles pour la conception rationnelle de médicaments, permettant aux chercheurs de prédire comment le composé se lie au site actif des protéines et des enzymes cibles, informant ainsi la synthèse d'agents antimicrobiens plus efficaces.
Chimie synthétique
La N-méthylpicolinamide sert de bloc de construction en chimie synthétique pour construire des molécules plus complexes . Sa réactivité et ses caractéristiques structurelles en font un précurseur polyvalent pour la synthèse d'un large éventail d'entités chimiques, qui peuvent être explorées plus avant pour diverses activités biologiques.
Profilage pharmacologique
La sélectivité du composé pour BD2 par rapport à BD1 dans les protéines BET en fait un excellent candidat pour le profilage pharmacologique . En étudiant sa pharmacodynamique et sa pharmacocinétique, les chercheurs peuvent obtenir des informations sur le comportement du composé dans les systèmes biologiques, ce qui est crucial pour le développement de médicaments sûrs et efficaces.
Validation de cible
La N-méthylpicolinamide et ses dérivés peuvent être utilisés dans des études de validation de cible pour confirmer la pertinence biologique des cibles médicamenteuses potentielles . En démontrant l'effet du composé sur des protéines ou des voies spécifiques, les chercheurs peuvent justifier la poursuite de ces cibles dans les programmes de découverte de médicaments.
Mécanisme D'action
Target of Action
It’s structurally similar to other compounds like rebastinib and Telatinib , which are known to inhibit tyrosine kinase receptors. These receptors play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.
Mode of Action
This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell growth and differentiation, such as the tgfβ1-induced fibrosis pathway .
Pharmacokinetics
Similar compounds like rebastinib and Telatinib have been studied, and their ADME properties could provide some insights.
Analyse Biochimique
Biochemical Properties
It is known that N-methylpyridine-2-carboxamide is a major metabolite of nicotinamide adenine dinucleotide (NAD) degradation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that N-methylpyridine-2-carboxamide may have anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .
Molecular Mechanism
It is suggested that N-methylpyridine-2-carboxamide may exert its effects through Akt inhibition, similar to the anti-fibrotic drug pirfenidone .
Temporal Effects in Laboratory Settings
It is known that N-methylpyridine-2-carboxamide is stable at room temperature .
Dosage Effects in Animal Models
It has been suggested that N-methylpyridine-2-carboxamide may have anti-fibrotic effects in a murine kidney fibrosis model .
Metabolic Pathways
N-methylpyridine-2-carboxamide is a metabolite of NAD degradation . It is metabolized by nicotinamide N-methyltransferase (NNMT) and cytochrome P450 to 1-methylnicotinamide (MNA) and nicotinamide N-oxide (NNO), respectively. MNA is further metabolized by aldehyde oxidase (AOx) to N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) or N-methyl-4-pyridone-5-carboxamide (N-Me-4PY) .
Propriétés
IUPAC Name |
N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXAUIXTYRHFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483502 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-78-1 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-methylpyridine-2-carboxamide?
A1: The molecular formula of N-methylpyridine-2-carboxamide is C7H8N2O, and its molecular weight is 136.15 g/mol.
Q2: Is there spectroscopic data available for N-methylpyridine-2-carboxamide?
A2: Yes, researchers have characterized N-methylpyridine-2-carboxamide using various spectroscopic techniques. For example, one study used quantum chemical calculations and spectroscopic investigation, including FT-IR, FT-Raman, and UV-Vis, to analyze the compound. []
Q3: How do structural modifications of N-methylpyridine-2-carboxamide affect its biological activity?
A3: N-methylpyridine-2-carboxamide serves as a crucial scaffold in several antitumor agents. Studies have shown that modifications at the 4-position of the pyridine ring significantly impact the compound's potency and selectivity. For instance, introducing a 4-aminophenoxy moiety leads to sorafenib [], a multikinase inhibitor used in cancer treatment. Further modifications, like adding a fluorine atom to the phenoxy ring, result in regorafenib [, ], another anticancer agent with improved activity.
Q4: Are there specific examples of N-methylpyridine-2-carboxamide derivatives and their associated biological activities?
A4: Several research articles highlight the diverse biological activities of N-methylpyridine-2-carboxamide derivatives:
- Sorafenib [, , ] and Regorafenib [, , , ]: These compounds act as multikinase inhibitors, primarily targeting VEGFR, PDGFR, and RAF kinases, making them effective in treating various cancers.
- Triazole-containing Sorafenib Analogs []: Researchers synthesized a series of sorafenib analogs incorporating a triazole ring. Some of these analogs exhibited potent antitumor activity against the HT-29 cancer cell line by inducing apoptosis.
- 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives []: These derivatives showed promising antiproliferative activity against HepG2 and HCT116 cancer cell lines in vitro and effectively prolonged the survival time of tumor-bearing mice in vivo.
- N-Methylpicolinamide-4-thiol Derivatives []: This series of compounds demonstrated potent, broad-spectrum anti-proliferative activities against various human cancer cell lines, with some analogs showing superior activity compared to sorafenib.
Q5: How does the N-methylpicolinamide moiety contribute to the activity of these compounds?
A5: The N-methylpicolinamide moiety is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of the discussed compounds, it likely contributes to target binding through hydrogen bonding and pi-stacking interactions. The specific binding mode and contribution to activity depend on the target protein and the other substituents on the N-methylpicolinamide scaffold.
Q6: What is known about the stability of N-methylpyridine-2-carboxamide and its derivatives?
A6: N-methylpyridine-2-carboxamide derivatives, particularly those used as pharmaceuticals like sorafenib, have been studied for their stability. Research indicates that sorafenib exists in different polymorphic forms, with varying stability profiles [, ]. The tosylate salt of sorafenib has been found to be more stable at room temperature compared to the free base [].
Q7: Are there any specific formulation strategies employed to improve the stability or bioavailability of N-methylpyridine-2-carboxamide derivatives?
A7: Formulating poorly soluble compounds like sorafenib presents challenges. Research on improving its bioavailability includes developing solid dispersions, nanosuspensions, and lipid-based formulations. One study investigated a pharmaceutical composition of sorafenib with a high density (> 1.55 g/cm3) in tablet form to enhance its delivery properties. []
Q8: What analytical methods are used to characterize and quantify N-methylpyridine-2-carboxamide and its derivatives?
A8: Various analytical techniques have been employed to characterize and quantify N-methylpyridine-2-carboxamide and its derivatives. These include:
- X-ray diffraction [, ]: Used to determine the crystal structure and identify different polymorphic forms of these compounds.
- Spectroscopic methods (FT-IR, FT-Raman, UV-Vis) []: Employed to analyze the compound's vibrational and electronic properties.
- Chromatographic methods (HPLC) []: Used to separate, identify, and quantify the compound and its impurities in complex mixtures.
Q9: Have computational approaches been used in the research of N-methylpyridine-2-carboxamide derivatives?
A9: Yes, computational chemistry plays a significant role in understanding and optimizing the properties of N-methylpyridine-2-carboxamide derivatives.
- Molecular docking studies [, ]: Help predict the binding mode and interactions of these compounds with their target proteins, providing insights into their structure-activity relationships.
- Molecular dynamics simulations []: Offer a dynamic view of the interactions between these compounds and their targets, elucidating the molecular basis of their activity.
- QSAR modeling [, ]: Helps establish quantitative relationships between the structure of these compounds and their biological activity, guiding the design of new and improved analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
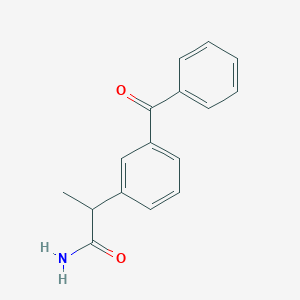
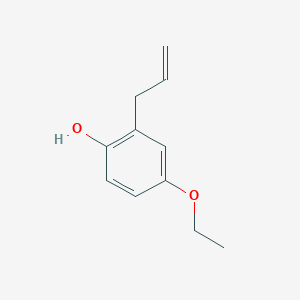
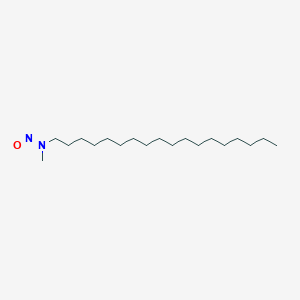
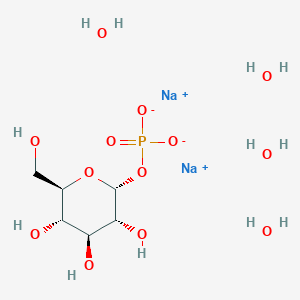
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
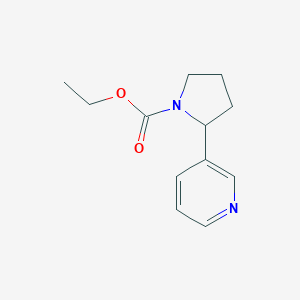
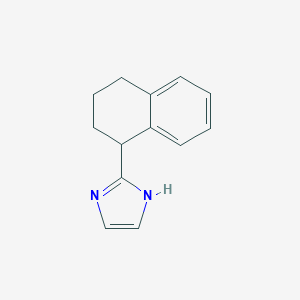
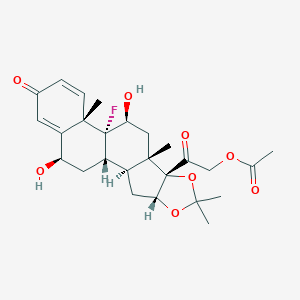

![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
